molecular formula C46H31N3O6 B11558394 1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11558394
M. Wt: 721.8 g/mol
InChI Key: SJOOTSDVAVWWKD-RPCRKUJJSA-N
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Description

1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of key intermediates through reactions such as acylation, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups.

Properties

Molecular Formula

C46H31N3O6

Molecular Weight

721.8 g/mol

IUPAC Name

1,3-dioxo-N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-[4-[[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]carbamoyl]phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C46H31N3O6/c50-41(32-11-3-1-4-12-32)25-17-30-9-7-15-36(27-30)47-43(52)34-19-22-38(23-20-34)49-45(54)39-24-21-35(29-40(39)46(49)55)44(53)48-37-16-8-10-31(28-37)18-26-42(51)33-13-5-2-6-14-33/h1-29H,(H,47,52)(H,48,53)/b25-17+,26-18+

InChI Key

SJOOTSDVAVWWKD-RPCRKUJJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=CC(=C6)/C=C/C(=O)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=CC(=C6)C=CC(=O)C7=CC=CC=C7

Origin of Product

United States

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